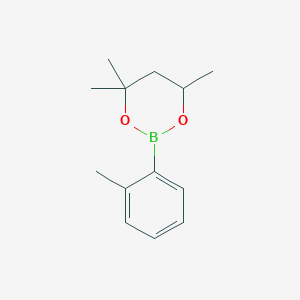
4,4,6-三甲基-2-(2-甲苯基)-1,3,2-二氧杂硼环烷
描述
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a dioxaborinane compound that has been studied for its potential applications in scientific research. It is a cyclic boron-containing compound that can be used in various research applications due to its unique properties.
科学研究应用
1. 过渡金属催化偶联试剂
4,4,6-三甲基-1,3,2-二氧杂硼环烷在过渡金属催化的偶联反应中作为一种有效的试剂。值得注意的是,它在乙烯基硼酸酯 Heck 偶联反应中提供了比传统试剂更高的稳定性和反应性优势,展示出更好的选择性和易于制备的特性 (Lightfoot 等,2003)。类似地,它也是用于芳基溴化物和碘化物的钯催化硼化的极好试剂,促进了硼酸酯的有效生成,而硼酸酯是交叉偶联反应中的关键中间体 (PraveenGanesh 等,2008)。
2. 聚烯烃和恶嗪基衍生物的合成
该化合物被用作多烯烃立体选择性合成中的二碳结构单元。它提供了一条通过一系列受控反应合成具有不同烯烃几何构型的 1,6-二苯基-1,3,5-己三烯的途径 (Lightfoot 等,2005)。此外,它与二腈反应形成双(5,6-二氢-4,4,6-三甲基-1,3-4H-恶嗪-2-基)衍生物,突出了它在合成多种有机化合物方面的多功能性 (Kuznetsov 等,2010)。
3. 构象分析和结构研究
该化合物还可用于构象研究。它的构象异构化已通过量子化学计算和核磁共振光谱数据得到广泛分析。这些研究阐明了 4,4,6-三甲基-1,3,2-二氧杂硼环烷及其衍生物的结构动力学和稳定性,有助于我们了解它们的化学行为 (Kuznetsov,2011)。
4. 在硼化反应中的应用
4,4,6-三甲基-1,3,2-二氧杂硼环烷的稳定性和成本效益使其成为硼化反应的首选。它与 Buchwald 的钯催化剂结合使用,用于反应性芳基卤化物的硼化,高效且经济地生成硼酸酯 (PraveenGanesh 等,2010)。
属性
IUPAC Name |
4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHCZZPHENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



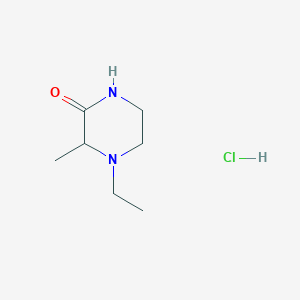
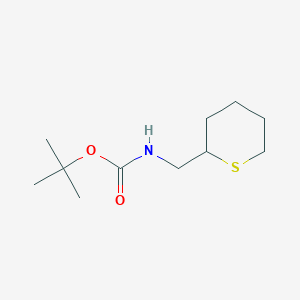
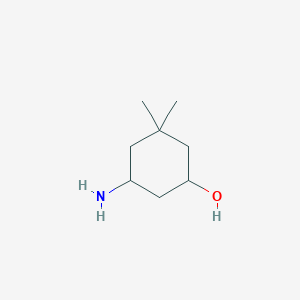
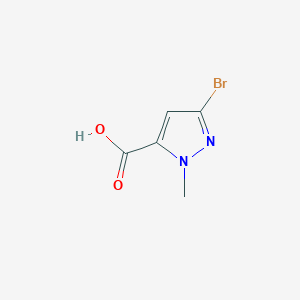
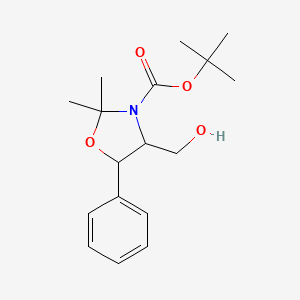
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
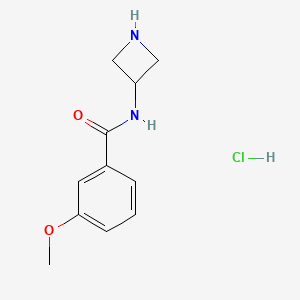
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
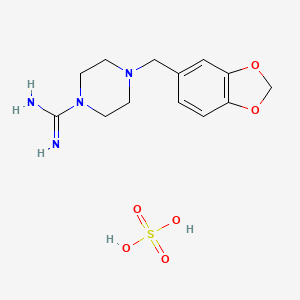
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)


![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)